8-(Mesitylsulfonyl)-4-((4-methoxyphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane
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Overview
Description
“8-(Mesitylsulfonyl)-4-((4-methoxyphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[45]decane” is a complex organic compound that features a spirocyclic structure with multiple functional groups
Scientific Research Applications
“8-(Mesitylsulfonyl)-4-((4-methoxyphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its biological activity and potential therapeutic effects.
Medicine: Explored for its potential as a drug candidate or pharmacological tool.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “8-(Mesitylsulfonyl)-4-((4-methoxyphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane” typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by the formation of the spirocyclic core and the introduction of sulfonyl groups. Common reagents and conditions include:
Starting materials: Appropriate precursors for the spirocyclic core and sulfonyl groups.
Reagents: Sulfonyl chlorides, bases (e.g., triethylamine), and solvents (e.g., dichloromethane).
Conditions: Controlled temperatures, inert atmosphere (e.g., nitrogen or argon), and specific reaction times.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the synthetic route to improve yield and purity. This may include:
Scaling up reactions: Using larger reactors and more efficient mixing.
Purification techniques: Crystallization, chromatography, and recrystallization.
Quality control: Analytical methods such as HPLC, NMR, and mass spectrometry to ensure product consistency.
Chemical Reactions Analysis
Types of Reactions
“8-(Mesitylsulfonyl)-4-((4-methoxyphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane” can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Mechanism of Action
The mechanism of action of “8-(Mesitylsulfonyl)-4-((4-methoxyphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane” involves its interaction with specific molecular targets and pathways. This may include:
Molecular targets: Enzymes, receptors, or other proteins.
Pathways: Signal transduction pathways, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Spirocyclic compounds: Other spirocyclic molecules with different functional groups.
Sulfonyl compounds: Compounds containing sulfonyl groups with varying structures.
Uniqueness
“8-(Mesitylsulfonyl)-4-((4-methoxyphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane” is unique due to its specific combination of functional groups and spirocyclic structure, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
4-(4-methoxyphenyl)sulfonyl-8-(2,4,6-trimethylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O6S2/c1-17-15-18(2)22(19(3)16-17)33(28,29)24-11-9-23(10-12-24)25(13-14-31-23)32(26,27)21-7-5-20(30-4)6-8-21/h5-8,15-16H,9-14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUIQADDAXMZCKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCC3(CC2)N(CCO3)S(=O)(=O)C4=CC=C(C=C4)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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